molecular formula C8H11ClN2OS B1377754 6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride CAS No. 1443979-72-3

6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride

Cat. No. B1377754
M. Wt: 218.7 g/mol
InChI Key: RRRGPCFKJJODFY-UHFFFAOYSA-N
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Description

6-Amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride is a chemical compound with the CAS Number: 1443979-72-3 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C8H10N2OS.ClH/c9-5-1-2-7-6 (3-4-12-7)10-8 (5)11;/h3-5H,1-2,9H2, (H,10,11);1H . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 218.71 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Structural Properties

  • The compound has been synthesized through various methods, such as the tin(IV) chloride-catalyzed Friedel-Crafts cyclization, illustrating its chemical versatility and potential for modification in research applications (Satake et al., 1986).

Potential Antineoplastic Applications

  • While initial investigations into the antineoplastic (anti-cancer) potential of related thieno[2,3-b]azepin-4-ones did not indicate significant activity, this class of compounds continues to be explored for potential therapeutic applications (Koebel, Needham, & Blanton, 1975).

Photolysis and Structural Transformations

  • The compound and its derivatives have been subjected to photolysis, demonstrating interesting structural transformations, which could be relevant for understanding its reactivity and potential uses in photochemistry (Daly et al., 1988).

Novel Heterocyclic Systems

  • Research has explored the creation of novel heterocyclic systems using this compound, which is important for the development of new chemical entities in medicinal chemistry and material science (Venkateswarlu & Sunkaraneni, 2005).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, following the precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

6-amino-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS.ClH/c9-5-1-2-7-6(3-4-12-7)10-8(5)11;/h3-5H,1-2,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRGPCFKJJODFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)NC(=O)C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride
Reactant of Route 2
6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride
Reactant of Route 3
6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride
Reactant of Route 4
6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride
Reactant of Route 5
6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride
Reactant of Route 6
6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride

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